5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
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Overview
Description
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea to form 3-chlorophenylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl-substituted pyrimidine.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
5-(3-Chlorophenyl)-2-(ethylsulfanyl)pyrimidine: Features an ethylsulfanyl group instead of a methylsulfanyl group, which may influence its steric and electronic characteristics.
Uniqueness
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-6-9(7-14-11)8-3-2-4-10(12)5-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYKNAURGIKZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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